REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][CH:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:19]>>[ClH:19].[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[CH:17][CH:18]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
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Name
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|
Quantity
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5.3 g
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Type
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reactant
|
Smiles
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N1(CCCC1)CCOC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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WASH
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Details
|
The reaction mixture was washed with ethyl acetate (2×20 mL)
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Type
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CUSTOM
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Details
|
The aqueous solvent was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCCC1)CCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.55 g | |
YIELD: PERCENTYIELD | 96% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |